2-Bromo-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
2-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. This reaction typically proceeds under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in Suzuki reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.
Chemical Biology: The compound is used in the study of protein-ligand interactions and the development of chemical probes.
Material Science: It can be employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . The binding of these compounds to the active site of the receptor can block its activity, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound is structurally similar but lacks the bromine atom.
Pyrrolo[3,2-b]pyridine: Another related compound with a different substitution pattern.
Uniqueness
2-Bromo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and cross-coupling reactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
2-bromo-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDKLUVXQKFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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